molecular formula C21H23N3O2S B2938524 N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 932329-77-6

N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2938524
CAS RN: 932329-77-6
M. Wt: 381.49
InChI Key: GUVQZIVBFOYDOJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways in Liver Microsomes

Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides, which are structurally related to N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide, in rat and human liver microsomes. They found that these compounds undergo complex metabolic pathways, forming intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide. These metabolites were further bioactivated, indicating the intricate processes involved in the liver's handling of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Coordination Complexes in Chemistry

A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives, related to the compound of interest, in the context of coordination chemistry. They synthesized novel Co(II) and Cu(II) coordination complexes and analyzed their structure and antioxidant activity. This study highlights the potential use of such acetamide derivatives in forming metal complexes with significant biological activities (Chkirate et al., 2019).

Development of PET Tracers

Gao, Wang, and Zheng (2016) focused on developing PET tracers using carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, closely related to the compound . They aimed to enhance imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating the potential of such compounds in diagnostic imaging (Gao, Wang, & Zheng, 2016).

Synthesis and Antimicrobial Activity

Gullapelli, Thupurani, and Brahmeshwari (2014) investigated the synthesis and antibacterial activity of compounds similar to N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide. Their research contributes to the understanding of how such compounds can be synthesized and their potential as antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anticonvulsant Activity

Aktürk et al. (2002) explored the anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, similar in structure to the compound . They discovered significant anticonvulsant properties in some of these derivatives, indicating potential therapeutic applications (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antimicrobial Activities of Thiazoles

Wardkhan et al. (2008) synthesized thiazoles and their fused derivatives, demonstrating antimicrobial activities. These compounds, related to N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide, showed effectiveness against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-15-5-9-17(10-6-15)23-20(25)14-27-21-22-13-19(24(21)2)16-7-11-18(26-3)12-8-16/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVQZIVBFOYDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

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